N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6S2/c26-21(18-8-4-5-9-19(18)31-16-6-2-1-3-7-16)24-22-23-14-20(32-22)33(29,30)17-12-10-15(11-13-17)25(27)28/h1-14H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVMKZGWFRXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonyl Group: The thiazole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Coupling with Phenoxybenzamide: The final step involves coupling the sulfonyl-thiazole intermediate with 2-phenoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-phenoxybenzoic acid and the corresponding amine.
Scientific Research Applications
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can also interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-pyridinecarboxamide
- N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-quinolinecarboxamide
Uniqueness
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is unique due to its combination of a thiazole ring, a sulfonyl group, and a phenoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key physical properties include:
- Molecular Weight : 461.511 g/mol
- LogP : 6.2785 (indicating lipophilicity)
- Polar Surface Area (PSA) : 171.29 Ų
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with cellular signaling pathways. Its sulfonamide group is known to enhance binding affinity to target proteins, which may include kinases and other enzymes involved in cancer progression.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
- Combination Therapy : Research has explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. Results indicated enhanced efficacy in reducing tumor growth while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential coupling reactions. Key steps include:
- Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
- Sulfonylation of the thiazole nitrogen using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Final benzamide coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) between 2-phenoxybenzoic acid and the thiazole intermediate.
- Critical Parameters : Temperature (0–5°C for sulfonylation to avoid side reactions), solvent choice (DMF for amidation, dichloromethane for sulfonylation), and stoichiometric control of sulfonyl chloride .
- Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC. Structural validation requires H/C NMR and HRMS .
Q. How can researchers resolve discrepancies in reported biological activity data for structural analogs?
- Example Contradiction : Some analogs show potent antimicrobial activity (MIC < 1 µg/mL), while others lack efficacy despite similar substituents.
- Methodology :
- Replicate Studies : Ensure identical assay conditions (e.g., bacterial strain, inoculum size, incubation time).
- Structural Validation : Confirm analog purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or NOESY NMR) to rule out impurities or isomerism .
- SAR Analysis : Compare electronic effects (e.g., nitro group electron-withdrawing properties) and steric hindrance across analogs .
Advanced Research Questions
Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Screen counterions (e.g., sodium, hydrochloride) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenoxy) to improve membrane permeability, with enzymatic cleavage in target tissues.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life. Monitor release kinetics via dialysis-based assays .
- Analytical Tools : Assess solubility via shake-flask method (UV-Vis quantification) and bioavailability via LC-MS pharmacokinetic profiling .
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in the compound’s binding mode?
- Case Study : Conflicting docking poses (sulfonyl group orientation) in enzyme active sites.
- Methodology :
- Crystallography : Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase). Use SHELX programs for structure refinement, focusing on hydrogen-bond networks (e.g., N–H⋯O interactions) and π-stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of predicted binding modes. Compare RMSD values (<2 Å acceptable) and free-energy landscapes (MM-PBSA) .
Q. What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?
- Hypothesis : The 4-nitrophenylsulfonyl group may inhibit redox-sensitive enzymes (e.g., thioredoxin reductase) in both bacterial and cancer cells.
- Validation Methods :
- Enzyme Assays : Measure IC against purified enzymes using NADPH oxidation assays (UV-Vis at 340 nm).
- ROS Detection : Use fluorescent probes (DCFH-DA) to quantify reactive oxygen species in treated cells.
- Gene Expression : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response, apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
